(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a p-tolylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 2-aminothiazole with p-tolualdehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of novel materials with specific chemical and physical properties.
- Applied in the formulation of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol shares structural similarities with other thiazole derivatives, such as 2-aminothiazole and 2-(4-phenylthiazol-2-yl)ethanol.
- It is also related to compounds with similar functional groups, such as imines and alcohols.
Uniqueness:
- The presence of both the thiazole ring and the p-tolylimino group in this compound distinguishes it from other thiazole derivatives.
- Its unique structure contributes to its specific chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14-7-9-16(10-8-14)19-18-20(11-12-21)17(13-22-18)15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILZEYDIJUOMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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